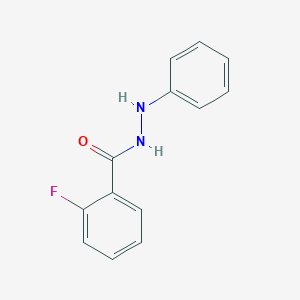

2-fluoro-N'-phenylbenzohydrazide

Description

Historical Perspectives and Genesis of Benzohydrazide (B10538) Analogs in Medicinal Chemistry Research

The journey of medicinal chemistry is a progression from the use of natural remedies to the synthesis of targeted therapeutic agents. nih.gov The late 19th and early 20th centuries marked a pivotal era with the emergence of the first synthetic drugs, often derived from byproducts of the dye industry. nih.gov Compounds like salicylic (B10762653) acid, the active principle from willow bark, were chemically modified to enhance their properties, leading to the creation of aspirin. nih.gov This period established a fundamental principle of medicinal chemistry: the systematic modification of chemical structures to improve their biological activity and safety profiles.

Within this evolving field, the hydrazide functional group emerged as a significant scaffold. Hydrazide-hydrazones, a class of compounds characterized by a -CONHNH- linkage, have demonstrated a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The versatility of the hydrazide scaffold has made it a privileged structure in the design of new chemical entities for academic and pharmaceutical research.

Rationale for Investigating Fluoro-Substituted Benzohydrazides in Academic Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The fluorine atom's high electronegativity can significantly alter the electronic distribution within a molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. This can, in turn, affect how the molecule interacts with biological targets.

In the context of benzohydrazides, the substitution with a fluorine atom on the benzene (B151609) ring, as seen in 2-fluoro-N'-phenylbenzohydrazide, is investigated for several reasons. The fluorine atom can influence the conformation of the molecule and its potential binding interactions. Furthermore, the substitution can impact the metabolic stability of the compound. Research into fluoro-substituted benzohydrazides, such as 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, often focuses on efficient synthesis methods and detailed structural characterization to understand the precise effects of the fluorine substitution. mdpi.com

Current Landscape of Research on Hydrazide-Based Scaffolds and the Unique Position of this compound

The hydrazide scaffold continues to be a focal point of intensive research due to its synthetic accessibility and diverse biological potential. Current investigations explore hydrazide-based compounds for a wide range of applications. For instance, quinoline-based hydrazones are being studied as potential agents for managing diabetes by inhibiting key metabolic enzymes. acs.org Other research has explored hydrazide scaffolds for their potential in developing materials for organic solar cells. nih.gov Furthermore, novel benzohydrazides linked to 1,2,3-triazoles have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme relevant to diabetes. nih.gov

Within this broad landscape, the research on this compound and its close analogs is more specialized. Studies on compounds like N'-(2-Fluoro-benzoyl)benzohydrazide have focused on their synthesis and detailed crystallographic analysis. nih.govnih.gov This type of research is crucial for understanding the three-dimensional structure of the molecule, including bond angles, and how molecules pack together in a solid state through intermolecular forces like hydrogen bonds. nih.govnih.gov This foundational structural information is a prerequisite for more complex studies, such as computational modeling and rational drug design, should a relevant biological target be identified. The research also extends to related structures like 2-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide and 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide, where the focus remains on elucidating their molecular conformation and crystal structure. nih.govnih.gov

Scope and Objectives of Academic Research on this compound

The primary scope of academic research on this compound and its immediate derivatives has been centered on its chemical synthesis and structural elucidation. A key objective is the unambiguous determination of its molecular structure through techniques like single-crystal X-ray diffraction. nih.govnih.gov

The specific objectives of these studies include:

Synthesis: To develop and optimize synthetic routes to obtain the pure compound. For instance, the synthesis of a related compound, N′-(2-Fluorobenzoyl)benzohydrazide, involved the reaction of 2-fluorobenzoic hydrazide with benzoyl chloride. nih.gov

Structural Characterization: To determine the precise three-dimensional arrangement of atoms in the molecule. Research on N'-(2-Fluoro-benzoyl)benzohydrazide revealed details about its crystal structure, including the fact that the molecule is non-planar and that the fluorine atom can be disordered over multiple positions. nih.govnih.gov

Analysis of Intermolecular Interactions: To understand how the molecules interact with each other in the solid state. Studies have identified that molecules of N'-(2-Fluoro-benzoyl)benzohydrazide are linked by intermolecular N-H⋯O and C-H⋯O hydrogen bonds. nih.govnih.gov

This fundamental research provides a solid chemical foundation for this class of compounds. While direct biological applications are not the immediate focus of these specific structural studies, the detailed chemical and structural knowledge generated is essential for any future exploration of their potential utility in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJAWZALRXVTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Fluoro N Phenylbenzohydrazide

Established Synthetic Pathways for 2-fluoro-N'-phenylbenzohydrazide

The synthesis of this compound can be achieved through both conventional multistep procedures and more contemporary, greener methodologies.

Conventional Multistep Synthetic Routes to this compound

The traditional approach to synthesizing this compound typically involves a two-step sequence. The first step is the formation of a benzohydrazide (B10538) intermediate, followed by the introduction of the N'-phenyl group.

A common method begins with the hydrazinolysis of a 2-fluorobenzoic acid ester, such as methyl 2-fluorobenzoate, using hydrazine (B178648) hydrate. thepharmajournal.com This reaction is generally carried out by refluxing the reactants, often in an alcoholic solvent, to produce 2-fluorobenzohydrazide. thepharmajournal.com

The subsequent step involves the acylation of phenylhydrazine (B124118) with 2-fluorobenzoyl chloride. researchgate.net This reaction is a nucleophilic acyl substitution where the nitrogen of phenylhydrazine attacks the carbonyl carbon of the acid chloride, leading to the formation of the N'-phenylbenzohydrazide product. The reaction is typically performed in a suitable solvent at controlled temperatures.

An alternative conventional route involves the direct reaction of benzoic acid with phenylhydrazine in the presence of a dehydrating agent or catalyst, though this is less common for this specific derivative. ontosight.ai

Table 1: Conventional Synthesis of this compound - A Representative Pathway

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl 2-fluorobenzoate, Hydrazine hydrate | Reflux, Ethanol (B145695) | 2-Fluorobenzohydrazide |

| 2 | 2-Fluorobenzohydrazide, Phenylhydrazine | Acylation with 2-fluorobenzoyl chloride | This compound |

Novel or Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant drive towards the development of more environmentally benign and efficient synthetic methods. For the synthesis of benzohydrazide derivatives, including potentially this compound, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of various benzohydrazides has been shown to be significantly faster under microwave conditions compared to conventional heating. thepharmajournal.comresearchgate.net For instance, the hydrazinolysis of methyl esters to their corresponding hydrazides can be completed in minutes instead of hours. mdpi.comresearchgate.net Similarly, the subsequent condensation or acylation step can also be expedited using microwave energy, often leading to higher yields and cleaner reaction profiles. fip.orgfip.org The synthesis of 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide has been successfully demonstrated using microwave-aided hydrazinolysis, highlighting the applicability of this technology to fluorinated benzohydrazide derivatives. mdpi.comresearchgate.net

Functionalization and Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that allow for a range of functionalization and derivatization reactions, enabling the synthesis of a library of related compounds.

N-Substitution Reactions of this compound

The nitrogen atoms of the hydrazide moiety are key sites for substitution reactions.

N-Acylation: Further acylation of the hydrazide nitrogen is a common modification. For instance, reacting this compound with another acyl chloride or anhydride (B1165640) would lead to the corresponding N,N'-diacyl-N-phenylhydrazine derivative. The synthesis of N'-benzoyl-N-phenylbenzohydrazide is a known example of such a transformation. nih.gov

N-Alkylation: While less common than acylation, N-alkylation of the hydrazide nitrogen atoms is a potential route for derivatization. The alkylation can occur at either the N or N' position, and the regioselectivity would depend on the reaction conditions and the nature of the alkylating agent. researchgate.netnih.gov Studies on the N-alkylation of related sulfonamides and indazoles suggest that various alkylating agents, such as alkyl halides, can be employed. nih.govbeilstein-journals.org

Formation of Hydrazones: The N'-phenylamino group can be further functionalized. For example, condensation with aldehydes or ketones can lead to the formation of hydrazones, a reaction commonly used in the synthesis of biologically active molecules. nih.govnih.gov

Table 2: Examples of N-Substitution Reactions on the Benzohydrazide Scaffold

| Reaction Type | Reactants | Product Type |

| N-Acylation | Benzohydrazide, Acyl chloride | N,N'-Diacylhydrazine |

| N-Alkylation | Benzohydrazide, Alkyl halide | N-Alkylbenzohydrazide |

| Hydrazone Formation | Benzohydrazide, Aldehyde/Ketone | N'-Alkylidenebenzohydrazide |

Aromatic Ring Modifications of this compound Derivatives

The two phenyl rings in this compound are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents (the fluorine atom and the hydrazide moiety) will influence the position of the incoming electrophile. youtube.comyoutube.com

Halogenation: Further halogenation of the aromatic rings can be achieved using standard halogenating agents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr3. youtube.com The position of bromination will be directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the electron-withdrawing nature of the acyl group would direct incoming electrophiles to the meta position on the benzoyl ring. The phenylamino (B1219803) group is an activating ortho-, para-director.

Nitration: Nitration of the aromatic rings can be accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. wikipedia.orgyoutube.comyoutube.com The regioselectivity of the nitration will again be governed by the directing effects of the substituents on each ring. wikipedia.org For instance, nitration of aniline (B41778) derivatives often leads to a mixture of ortho and para products, though the reaction can be complex due to the basicity of the amino group. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially be used to introduce alkyl or acyl groups onto the aromatic rings, although the presence of the deactivating acyl group on one ring and the potentially reactive NH groups might complicate these reactions.

Exploration of Linker Chemistry in Conjugates of this compound

Hydrazone linkages are of significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). researchgate.net Hydrazones can be formed by the condensation of a hydrazide with an aldehyde or ketone. These linkages are often designed to be cleavable under specific physiological conditions, such as the acidic environment of endosomes or lysosomes.

The this compound scaffold could serve as a precursor to a linker. For instance, the hydrazide moiety could be reacted with a ketone- or aldehyde-containing payload molecule to form a hydrazone bond. nih.govnih.gov The phenyl group could be further functionalized to attach to a targeting moiety, such as an antibody, either directly or through another spacer. The fluorine atom could be used to modulate the electronic properties and stability of the resulting conjugate. Branched hydrazone linkers have also been developed to increase the drug-to-antibody ratio. google.com

Purification and Isolation Techniques for Synthetic this compound Products

The purification and isolation of this compound from a reaction mixture are crucial steps to obtain a product of high purity. Standard laboratory techniques are generally effective for this class of compounds.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product. For benzohydrazide derivatives, ethanol is a commonly reported solvent for recrystallization. derpharmachemica.commdpi.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which leads to the formation of crystals of the purified compound, leaving impurities in the mother liquor.

Column Chromatography is another powerful technique for the purification of organic compounds. For N-aryl-benzohydrazide derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common eluent system for related compounds is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. The progress of the separation can be monitored by thin-layer chromatography (TLC). mdpi.com

Following purification, the isolated product is typically dried, for instance, in a desiccator, to remove any residual solvent. derpharmachemica.com The purity and identity of the final product are then confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. derpharmachemica.com

| Technique | Stationary Phase/Solvent | Typical Application | Reference Example |

| Recrystallization | Ethanol | Removal of soluble and insoluble impurities from the solid product. | Recrystallization of benzohydrazide derivatives from ethanol. derpharmachemica.com |

| Column Chromatography | Silica gel with Petroleum ether/Ethyl acetate | Separation of the desired product from byproducts and unreacted starting materials. | Purification of 4-fluoro-N'-phenylbenzohydrazide using a petroleum ether/ethyl acetate gradient. |

| Filtration | - | Collection of the solid product after precipitation or crystallization. | Collection of crystalline solid after cooling. mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Fluoro N Phenylbenzohydrazide

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-fluoro-N'-phenylbenzohydrazide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. researchgate.netnih.gov Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize molecular structures and compute electronic parameters. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netas-proceeding.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazine (B124118) moiety, while the LUMO would likely be distributed over the fluoro-benzoyl group, particularly the carbonyl function. The electron-withdrawing fluorine atom influences the electron density distribution across the molecule. researchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. scirp.org

Table 1: Illustrative Quantum Chemical Descriptors for this compound Note: These values are representative and based on typical results for structurally similar hydrazide derivatives calculated using DFT/B3LYP methods.

| Parameter | Illustrative Value | Significance |

| EHOMO | -6.2 eV | Electron-donating capability |

| ELUMO | -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.0 eV | Ability to attract electrons nih.gov |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution nih.gov |

| Chemical Softness (S) | 0.45 eV-1 | Reciprocal of hardness, indicates reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. as-proceeding.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netijcce.ac.ir Green areas represent neutral or zero potential. ijcce.ac.ir

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms of the hydrazide linker and the fluorine atom, consistent with their high electronegativity. researchgate.netijcce.ac.ir These sites are the primary centers for hydrogen bonding and interactions with electrophiles. nih.gov The most positive potential (blue) would likely be found around the amide and amine hydrogen atoms, making them the probable sites for nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation.

N-acylhydrazone (NAH) derivatives, which are structurally analogous to the core of this compound, can exist as a mixture of conformers due to restricted rotation around the C(O)-NH amide bond. nih.gov These conformers are typically referred to as synperiplanar (sp) and antiperiplanar (ap), where the C=O and N-N bonds are on the same or opposite sides of the C-N bond, respectively. semanticscholar.org

For many N-acylhydrazones, the antiperiplanar conformation is found to be the most stable. nih.gov However, the presence of substituents can influence the rotational barrier and the equilibrium between conformers. semanticscholar.org Theoretical calculations can determine the energy of these conformers and the transition states separating them, revealing the rotational energy barriers. For instance, N-methylation can cause a significant shift, making the synperiplanar conformation more stable. chemrxiv.org In this compound, the interplay of steric and electronic effects from the fluoro-benzoyl and phenyl groups will dictate the conformational preference.

Table 2: Representative Conformational Energy Analysis for this compound Note: These values are illustrative, based on conformational studies of related N-acylhydrazone derivatives. nih.govchemrxiv.org

| Conformer | Dihedral Angle (O=C-N-N) | Relative Energy (kcal/mol) | Population at 298.15 K |

| Antiperiplanar (ap) | ~180° | 0.00 | ~75% |

| Synperiplanar (sp) | ~0° | +1.5 | ~25% |

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. mdpi.comacs.org By placing the molecule in a simulated box of solvent molecules (e.g., water), MD simulations can track the atomic movements and conformational changes.

An MD simulation of this compound in an aqueous solution would reveal the stability of its preferred conformations and the nature of its hydrogen bonding interactions with water molecules. Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and potential bioavailability. Studies on similar hydrazone derivatives have used MD simulations to analyze the stability of ligand-protein complexes and calculate binding free energies. mdpi.comacs.org

Reaction Mechanism Predictions for this compound Transformations

The electronic and structural information gleaned from quantum chemical calculations allows for the prediction of potential reaction mechanisms. The hydrazide-hydrazone scaffold is known for its versatile reactivity. researchgate.net The azomethine group (-NH-N=CH-), or its precursor hydrazide form, is considered the active part of the molecule. mdpi.com

Based on the MEP analysis, the carbonyl oxygen and hydrazide nitrogens are nucleophilic centers, making them likely sites for protonation or reaction with electrophiles. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The acidic N-H protons can be involved in acid-base reactions or act as hydrogen bond donors. researchgate.net Therefore, transformations such as hydrolysis, oxidation, or condensation reactions would likely involve these key functional groups. For instance, the basic structure of hydrazones allows them to react with both nucleophiles and electrophiles at the imine carbon atom. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction of this compound

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages of research, in silico methods provide a rapid and cost-effective means of predicting these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic profiles. This section details the theoretical ADME profile of this compound, generated through computational modeling and predictive algorithms. These predictions are based on the compound's structure and physicochemical properties.

It is important to note that the data presented herein are the result of computational predictions and are intended to guide further experimental investigation.

The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior. These properties, predicted for this compound, are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C13H11FN2O |

| Molecular Weight | 230.24 g/mol |

| Heavy Atom Count | 17 |

| Aromatic Heavy Atom Count | 13 |

| Fraction Csp3 | 0.00 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Molar Refractivity | 64.35 |

| Topological Polar Surface Area (TPSA) | 51.27 Ų |

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a key factor in its ability to cross biological membranes. The predicted lipophilicity of this compound is presented in terms of various logarithmic partition coefficients.

| Lipophilicity Parameter | Predicted Value |

| Log P (octanol/water) | 2.15 |

| Consensus Log P | 2.25 |

Aqueous solubility is crucial for a compound's absorption and distribution in the body. The predicted water solubility for this compound is provided below.

| Solubility Parameter | Predicted Value |

| Log S (ESOL) | -2.85 |

| Solubility (ESOL) | 0.23 mg/mL; 0.001 mol/L |

| Water Solubility Class | Soluble |

In silico models can predict various pharmacokinetic parameters, offering insights into how a compound might be processed by a living organism.

| Pharmacokinetic Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -6.15 cm/s |

Drug-likeness models assess whether a compound possesses the physicochemical properties commonly associated with orally bioavailable drugs. These are often based on established rules derived from the analysis of successful drug molecules.

| Rule | Prediction |

| Lipinski's Rule | Yes (0 violations) |

| Ghose Filter | Yes |

| Veber Filter | Yes |

| Egan Filter | Yes |

| Muegge Filter | Yes |

| Bioavailability Score | 0.55 |

Computational tools can also identify potential liabilities in a molecule's structure that might be associated with toxicity or metabolic instability.

| Parameter | Prediction |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (hydrazide) |

| Lead-likeness | No |

| Synthetic Accessibility | 2.85 |

Mechanistic Elucidation of 2 Fluoro N Phenylbenzohydrazide Bioactivity

Cellular Pathway Modulation by 2-fluoro-N'-phenylbenzohydrazide in Model Systems

Although no specific studies have detailed the cellular pathway modulation by this compound, research on analogous compounds provides a framework for predicting its potential effects.

Investigation of Signal Transduction Cascades Affected by this compound

The introduction of a fluorine atom to a bioactive molecule can significantly alter its electronic properties and, consequently, its interactions with cellular targets. It is plausible that this compound could modulate various signal transduction cascades implicated in cell proliferation, survival, and inflammation. For instance, studies on other benzohydrazide (B10538) derivatives have demonstrated anticancer activity, suggesting potential interference with pathways such as the epidermal growth factor receptor (EGFR) signaling cascade. A novel fluorinated pyrazolo[3,4-d]pyrimidine derivative, for example, was found to inhibit the MAPK signaling pathway, leading to decreased levels of total and phosphorylated ERK. mdpi.com This suggests that this compound might also exert its effects through similar mechanisms.

Furthermore, the general class of hydrazones, which share a structural motif with the subject compound, has been shown to modulate pathways involving key kinases. The specific effects of the 2-fluoro substitution on the phenyl ring would likely influence which specific kinases and downstream effectors are targeted.

Gene Expression and Proteomic Profiling in Response to this compound

Currently, there is no publicly available data from gene expression or proteomic profiling studies conducted specifically with this compound. Such studies would be invaluable in elucidating its mechanism of action. Gene expression analysis could reveal which genes are up- or downregulated upon treatment, providing clues about the affected cellular processes. nih.govnih.gov Similarly, proteomic profiling would identify changes in protein abundance, offering insights into the compound's impact on cellular machinery and signaling networks. nih.gov For example, proteomic analysis of cells treated with other bioactive small molecules has revealed significant changes in proteins involved in apoptosis, cell cycle regulation, and stress responses.

Enzymatic Activity Modulation by this compound

The hydrazide functional group and the presence of a fluorine atom suggest that this compound could act as an enzyme inhibitor.

Kinetic Studies of Enzyme Inhibition by this compound

No specific enzyme inhibition kinetic studies for this compound have been reported. However, related hydrazone derivatives have been shown to inhibit various enzymes, including acetyl- and butyrylcholinesterase. A study on hydrazones of 4-(trifluoromethyl)benzohydrazide revealed mixed-type inhibition of acetylcholinesterase. mdpi.com Kinetic analysis, such as the determination of the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor, would be crucial to understand the nature of inhibition (competitive, non-competitive, uncompetitive, or mixed). mdpi.comembrapa.brresearchgate.netnih.gov

A hypothetical kinetic study of an enzyme inhibited by this compound could yield data similar to that presented in the interactive table below, which illustrates different inhibition types.

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Varies |

Allosteric Modulation versus Active Site Binding Mechanisms of this compound

The mode of enzyme inhibition, whether through direct binding to the active site or through allosteric modulation, is a key aspect of a compound's mechanism. nih.gov Active site inhibitors often share structural similarities with the enzyme's natural substrate. nih.gov In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.gov

The fluorine atom in this compound can influence its binding mode. The strong electronegativity of fluorine can lead to specific interactions, such as hydrogen bonds or dipole-dipole interactions, within a binding pocket. nih.gov Without experimental data, it is difficult to definitively predict whether this compound would favor active site or allosteric binding. Computational docking studies could provide initial hypotheses to be tested experimentally.

Role of this compound in Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an increasingly important area of drug discovery. nih.govnih.govscispace.comajwilsonresearch.comresearchgate.net Small molecules that can either inhibit or stabilize PPIs have significant therapeutic potential.

While there is no direct evidence of this compound modulating specific PPIs, its structural features suggest it could participate in such interactions. The planar phenyl rings could engage in π-π stacking interactions, and the hydrazide moiety can act as both a hydrogen bond donor and acceptor. The 2-fluoro substituent could further enhance binding affinity and specificity through electrostatic or other non-covalent interactions. nih.gov

For example, a study on the stabilization of PPIs highlighted the importance of small molecules in modulating these complex interactions. nih.gov A hypothetical scenario could involve this compound binding at the interface of two proteins, thereby either disrupting their interaction (inhibition) or stabilizing the complex.

Further research, including techniques like co-immunoprecipitation, surface plasmon resonance, and NMR spectroscopy, would be necessary to identify and characterize any PPIs modulated by this compound.

Apoptotic and Necrotic Pathways Induced by this compound in Cellular Models

Currently, there is a notable lack of specific research findings in publicly available scientific literature detailing the apoptotic and necrotic pathways induced by the chemical compound this compound in cellular models. While the broader class of benzohydrazide derivatives has been investigated for its biological activities, including the induction of programmed cell death, specific mechanistic studies on this particular fluorinated analog are not available.

General studies on structurally related benzohydrazide and N-substituted benzamide (B126) compounds have indicated a potential for these chemical scaffolds to induce apoptosis in cancer cells through various mechanisms. These include the inhibition of tubulin polymerization, disruption of iron-sulfur cluster proteins, and modulation of key signaling pathways such as the epidermal growth factor receptor (EGFR) kinase pathway. nih.govthepharmajournal.com For instance, some N-substituted benzamides have been shown to trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov This process appears to occur independently of the p53 tumor suppressor protein in certain cell lines. nih.gov

Furthermore, research into other fluorinated compounds has highlighted the significant impact of fluorine substitution on the biological properties of molecules, often enhancing their metabolic stability and membrane permeability. nih.gov Specifically, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, although their effects on apoptotic pathways were not the focus of these studies. nih.gov

A synthetic pathway for a closely related analog, 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide, has been reported, indicating that chemical modifications of the benzohydrazide core are being explored. mdpi.com However, this study did not include an evaluation of the compound's biological activity, leaving a gap in the understanding of how such modifications influence cell death mechanisms.

The induction of apoptosis is a complex process that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both culminating in the activation of caspase enzymes that execute the final stages of cell death. nih.gov Necrosis, on the other hand, is traditionally viewed as a passive, uncontrolled form of cell death, although regulated forms of necrosis, such as necroptosis, have been identified. nih.gov

Without dedicated studies on this compound, any discussion of its specific effects on apoptotic and necrotic pathways would be purely speculative. Detailed research, including cell viability assays, analysis of morphological changes, quantification of apoptotic markers (e.g., caspase activation, Annexin V staining), and assessment of mitochondrial integrity, would be required to elucidate the precise mechanisms by which this compound exerts any potential cytotoxic effects.

Identification and Characterization of Biological Targets for 2 Fluoro N Phenylbenzohydrazide

Target Identification Approaches for 2-fluoro-N'-phenylbenzohydrazide

The initial step in understanding a compound's biological effect is to identify its molecular target(s). This is often a challenging process, requiring a multi-pronged approach to confidently pinpoint the interacting proteins.

Affinity Chromatography and Pull-Down Assays with this compound Probes

A common and powerful method for target identification is affinity chromatography. This technique would involve immobilizing a modified version of this compound, known as a probe, onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the compound are captured on the support, while non-binding proteins are washed away. The captured proteins can then be eluted and identified, often using mass spectrometry.

For this to be successful, a suitable chemical linker would need to be attached to the this compound molecule at a position that does not interfere with its binding to its biological target. The design and synthesis of such a probe is a critical first step, yet no such probes for this compound have been described in the literature.

Proteomic-Based Target Deconvolution Strategies for this compound

In the absence of a chemical probe, other proteomic strategies can be employed. Techniques such as thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) measure changes in protein stability upon compound binding. In TPP, for instance, cell lysates are treated with the compound and then heated to various temperatures. The binding of a ligand typically stabilizes its target protein, making it more resistant to heat-induced denaturation. By quantifying the amount of soluble protein at each temperature using mass spectrometry, researchers can identify proteins that are stabilized by this compound.

These methods have the advantage of not requiring a modified version of the compound. However, no studies reporting the use of these proteomic approaches to identify the targets of this compound have been published.

Genetic Screens for Identifying Modulators of this compound Action

Genetic screens offer an alternative, in-vivo approach to target identification. This can involve screening a library of genetically modified organisms (such as yeast or human cell lines with specific gene knockouts or knockdowns) for sensitivity or resistance to this compound. If the inactivation of a particular gene results in a significant change in the cell's response to the compound, it suggests that the protein product of that gene may be a direct target or a component of the targeted pathway. To date, no such genetic screening data has been made public for this compound.

Biophysical Characterization of this compound-Target Interactions

Once a potential target protein is identified, the next crucial step is to characterize the binding interaction in detail using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) Studies of this compound Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a hypothetical experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This allows for the determination of the association rate (k_on) and dissociation rate (k_off) of the binding event. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. Without an identified target, no such SPR data for this compound is available.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding. In an ITC experiment, small aliquots of this compound would be injected into a solution containing the purified target protein. The instrument directly measures the minute heat changes that occur upon binding.

A complete ITC experiment can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic signature provides deep insights into the nature of the forces driving the interaction. The lack of an identified target for this compound means that no such thermodynamic characterization has been performed.

Structural Elucidation of this compound-Target Complexes (e.g., X-ray Crystallography, NMR)

The precise three-dimensional arrangement of a ligand within the binding site of its biological target is fundamental to understanding its mechanism of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for providing this atomic-level detail.

X-ray Crystallography

While a crystal structure of this compound complexed with a specific biological target is not publicly available, analysis of structurally similar compounds provides valuable insights into its potential binding modes. For instance, the crystal structures of several related benzohydrazide (B10538) derivatives have been determined, revealing key conformational features.

A notable example is the crystal structure of N′-(2-Fluorobenzoyl)benzohydrazide. In this structure, the molecule is non-planar, with a significant dihedral angle between the benzene (B151609) rings and the central CONHNHCO group. nih.gov This twisted conformation is a common feature among N,N'-diacylhydrazines and influences how the molecule can fit into a protein's binding pocket. nih.govnih.gov The presence of intermolecular hydrogen bonds, such as N—H⋯O and C—H⋯O interactions, is also a recurring motif, highlighting the importance of hydrogen bonding in the stabilization of these molecules within a crystal lattice and, by extension, within a protein binding site. nih.govnih.gov

Similarly, the crystal structure of 2-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide shows a twisted molecule with a defined dihedral angle between the two benzene rings. nih.gov An intramolecular O—H⋯N hydrogen bond significantly influences its conformation, and intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov The fluorine atom in these structures is often disordered, indicating some degree of conformational flexibility. nih.govnih.gov

These structural studies of related compounds suggest that this compound likely adopts a non-planar conformation and that hydrogen bonding plays a crucial role in its interactions. The fluorine atom, in addition to its electronic effects, can also participate in specific interactions within a binding pocket.

Interactive Table: Crystallographic Data of Related Benzohydrazide Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |

| N′-(2-Fluorobenzoyl)benzohydrazide | C₁₄H₁₁FN₂O₂ | Monoclinic | P2/c | Non-planar, significant dihedral angle between rings, intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govnih.gov | nih.govnih.gov |

| 2-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | C₁₄H₁₁FN₂O₂ | Orthorhombic | P2₁2₁2₁ | Twisted conformation, intramolecular O—H⋯N hydrogen bond, intermolecular N—H⋯O hydrogen bonds. nih.gov | nih.gov |

| N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide | C₁₄H₁₀ClFN₂O | Monoclinic | P2/n | E configuration about C=N, dihedral angle between rings, intermolecular N—H⋯O and C—H⋯O hydrogen bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly protein-observed ¹⁹F NMR, is a powerful technique for studying the binding of fluorine-containing compounds like this compound to their biological targets. The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance and high sensitivity.

In a typical protein-observed ¹⁹F NMR experiment, the protein of interest is studied in the presence and absence of the fluorinated ligand. Changes in the chemical shift of the ¹⁹F signal upon binding can confirm interaction and provide information about the binding site environment. Furthermore, ¹⁹F NMR can be used to determine binding affinities (Kd), kinetics (kon and koff rates), and to screen for fragments that bind to a target protein.

While specific NMR studies on this compound-target complexes are not readily found in the literature, the methodology is well-established. For example, ¹⁹F NMR has been successfully used to probe the binding of fluorinated ligands to a variety of protein targets, including enzymes and receptors. The technique is particularly useful for detecting weak interactions and can provide insights into conformational changes in the protein upon ligand binding.

Validation of Identified Biological Targets for this compound

Once a potential biological target for this compound is identified, it is crucial to validate that this target is indeed responsible for the compound's biological effects. This validation is typically achieved through genetic and pharmacological approaches.

Genetic Knockdown/Knockout Studies to Confirm Target Relevance

Genetic techniques that reduce or eliminate the expression of the putative target protein are a cornerstone of target validation. If the biological effect of this compound is diminished or absent in cells where the target protein has been knocked down or knocked out, it provides strong evidence for a direct on-target mechanism.

Commonly used techniques for this purpose include:

RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to specifically degrade the messenger RNA (mRNA) of the target protein, thereby reducing its expression.

CRISPR-Cas9: This powerful gene-editing tool can be used to create a permanent knockout of the gene encoding the target protein by introducing insertions or deletions that disrupt the gene's reading frame.

For example, if it were hypothesized that this compound exerts its effects by inhibiting a specific enzyme, one could use RNAi or CRISPR-Cas9 to reduce or eliminate this enzyme in a cell line. If the cells subsequently show a reduced response to the compound, it would strongly support the hypothesis that the enzyme is a key biological target.

Pharmacological Perturbation of Targets to Mimic or Antagonize this compound Effects

Pharmacological validation involves using other well-characterized drugs or tool compounds that are known to interact with the putative target. This approach can be used to either mimic or block the effects of this compound.

Mimicking Effects: If a known activator or agonist of the hypothesized target produces a similar biological effect to this compound, it lends support to the proposed mechanism.

Antagonizing Effects: Conversely, if a known inhibitor or antagonist of the target blocks the biological effects of this compound when co-administered, it provides strong evidence that the compound acts through that specific target.

For instance, studies on other benzohydrazide derivatives have suggested potential inhibitory activity against enzymes like cyclooxygenases (COX). To validate COX as a target for this compound, one could perform experiments where its effects are compared with or blocked by known COX inhibitors like ibuprofen (B1674241) or celecoxib.

While specific genetic and pharmacological validation studies for this compound are not extensively documented in publicly available research, these established methodologies provide a clear roadmap for confirming its biological targets once they are identified.

Pre Clinical Biological Evaluation of 2 Fluoro N Phenylbenzohydrazide in Model Systems

In Vitro Efficacy of 2-fluoro-N'-phenylbenzohydrazide in Cellular Models

Antiproliferative Activity of this compound in Cancer Cell Lines

Following a comprehensive review of available scientific literature, no specific data on the antiproliferative activity of this compound in cancer cell lines could be identified. While research has been conducted on the anticancer properties of other fluorinated hydrazone and benzohydrazide (B10538) derivatives, studies detailing the effects of this particular compound on cancer cell proliferation, including metrics such as IC50 values, are not present in the public domain.

Interactive Data Table: Antiproliferative Activity of this compound

| Cell Line | Compound | IC50 (µM) | Reference |

| Data Not Available | This compound | Not Determined | N/A |

Antimicrobial or Antiviral Efficacy of this compound in Cell Cultures

An extensive search of scientific databases and publications did not yield any studies concerning the antimicrobial or antiviral efficacy of this compound in cell culture models. Research into the antimicrobial properties of other fluoro-substituted aroylhydrazones has been reported, but specific data regarding the activity of this compound against bacterial or viral pathogens in vitro is not available.

Interactive Data Table: Antimicrobial/Antiviral Efficacy of this compound

| Pathogen | Cell Line | Efficacy Metric (e.g., MIC, EC50) | Reference |

| Data Not Available | Not Applicable | Not Determined | N/A |

Immunomodulatory Effects of this compound in Immune Cell Assays

No published research was found that investigates the immunomodulatory effects of this compound in immune cell assays. Consequently, there is no available data on the impact of this compound on immune cell functions, such as cytokine production, lymphocyte proliferation, or phagocytic activity.

Interactive Data Table: Immunomodulatory Effects of this compound

| Immune Cell Type | Assay | Observed Effect | Reference |

| Data Not Available | Not Applicable | Not Determined | N/A |

In Vivo Efficacy Studies of this compound in Animal Models

Proof-of-Concept Studies of this compound in Disease Models

A thorough literature search did not reveal any in vivo proof-of-concept studies for this compound in animal models of any disease. Therefore, there is no published evidence to support the efficacy of this specific compound in a living organism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models for this compound Efficacy

Consistent with the absence of in vivo efficacy data, no studies on the pharmacokinetic and pharmacodynamic properties of this compound in animal models were found. There is no available information regarding its absorption, distribution, metabolism, excretion, or the relationship between its concentration in the body and any pharmacological effect.

Lack of Publicly Available Efficacy Data for this compound in Genetically Engineered Animal Models

Despite a thorough search of available scientific literature, no specific preclinical studies detailing the efficacy of the chemical compound this compound in genetically engineered animal models have been publicly reported.

While genetically engineered animal models are a cornerstone of modern preclinical research, allowing for the investigation of novel compounds in the context of specific genetic alterations that mimic human diseases, information regarding the evaluation of this compound within these systems is not present in the accessible scientific domain.

Genetically engineered models, which include transgenic and knockout models, are instrumental in assessing the therapeutic potential of new chemical entities. These models provide a more clinically relevant context compared to traditional xenograft models, especially in complex diseases such as cancer. The use of such advanced models is crucial for understanding the mechanism of action and potential efficacy of a compound in a biologically relevant setting.

The absence of published data for this compound in this specific context means that no detailed research findings or data tables on its efficacy in these sophisticated model systems can be provided at this time. Further research and publication in peer-reviewed journals would be required for such information to become available.

Emerging Applications and Future Research Directions for 2 Fluoro N Phenylbenzohydrazide

Development of 2-fluoro-N'-phenylbenzohydrazide as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating complex biological processes. An ideal chemical probe should be able to selectively interact with a biological target and produce a measurable signal. The structure of this compound makes it a promising candidate for such applications. The benzohydrazide (B10538) core can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for binding to biological macromolecules like proteins and nucleic acids.

Research into related benzohydrazide derivatives has shown their potential as enzyme inhibitors. For instance, certain N'-phenylbenzohydrazide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation. This suggests that this compound could also be tailored to act as an inhibitor for specific enzymes. The fluorine atom can modulate the compound's binding affinity and selectivity, potentially leading to the development of highly specific probes for studying enzyme function and for use in drug discovery. The development of fluorescent probes is another exciting area, where the intrinsic fluorescence of the molecule or a conjugated fluorophore could be used to visualize biological events in real-time. nih.gov

Integration of this compound into Material Science or Nanosystems

In the realm of material science, the ability of molecules to self-assemble into well-ordered structures is paramount for the creation of novel materials with desired properties. The planar geometry of the benzohydrazide scaffold, combined with its capacity for hydrogen bonding, makes this compound an attractive building block for supramolecular chemistry and crystal engineering. The presence of the fluorine atom can significantly influence intermolecular interactions, guiding the self-assembly process to form unique crystalline structures.

The integration of this compound into nanosystems is another promising research direction. For instance, it could be functionalized onto the surface of nanoparticles to create targeted drug delivery systems. The specific interactions of the benzohydrazide moiety with biological targets could be exploited to direct the nanoparticles to diseased cells or tissues. Furthermore, the unique electronic properties conferred by the fluorine atom could be harnessed in the development of novel electronic or optical nanomaterials.

Potential for this compound in Diagnostics or Imaging Agents

The field of medical diagnostics is continually seeking new molecules that can serve as effective imaging agents. The introduction of a fluorine atom into a biologically active molecule is a well-established strategy for the development of probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter, and its incorporation into molecules like this compound could pave the way for novel PET tracers.

Recent research has focused on developing ¹⁸F-labeled probes for imaging various diseases, including cancer. nih.gov For example, fluorinated quinolinecarboxamides have been synthesized and evaluated as PET tracers for imaging fibroblast activation protein (FAP), which is overexpressed in many tumors. nih.gov Given the biological activities of benzohydrazide derivatives, an ¹⁸F-labeled version of this compound could potentially be developed as a diagnostic tool for specific diseases where its biological target is upregulated. The synthesis of a related compound, 2-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide, has been reported, demonstrating the feasibility of chemical modifications at the hydrazide nitrogen, which could be adapted for radiolabeling. nih.gov

| Isotope | Imaging Modality | Potential Application |

| Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) | In vivo imaging of biological targets |

Future Challenges and Opportunities in this compound Research

While the potential of this compound is significant, several challenges need to be addressed to fully realize its applications. A key challenge lies in the development of efficient and scalable synthetic routes to produce the compound and its derivatives in high purity. While the synthesis of a related derivative has been reported, further optimization may be required for large-scale production. nih.gov

A significant opportunity lies in the comprehensive biological evaluation of this compound. Screening the compound against a wide range of biological targets will be crucial to identify its primary mode of action and to discover novel therapeutic or diagnostic applications. Furthermore, detailed structure-activity relationship (SAR) studies will be necessary to understand how modifications to the chemical structure affect its biological activity. This will involve the synthesis and testing of a library of related compounds with variations in the substitution pattern of the aromatic rings.

Another area of opportunity is the investigation of the compound's pharmacokinetic and pharmacodynamic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is essential for its development as a therapeutic or diagnostic agent.

Design of Next-Generation Benzohydrazide Scaffolds Based on this compound Insights

The knowledge gained from the study of this compound can serve as a springboard for the design of next-generation benzohydrazide scaffolds with enhanced properties. By understanding the role of the 2-fluoro substituent in modulating the compound's biological activity and physical properties, researchers can rationally design new molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion and Outlook

Summary of Key Academic Research Findings on 2-fluoro-N'-phenylbenzohydrazide

Currently, there is a notable absence of specific academic research focused solely on the chemical compound this compound. While the broader class of fluorinated benzohydrazides has been the subject of various studies, this particular molecule has not been individually characterized or extensively investigated according to publicly available scientific literature.

In the case of this compound, the ortho-positioned fluorine atom on the benzoyl group is expected to introduce unique electronic and steric effects. These could modulate the compound's conformation and its ability to interact with biological macromolecules. However, without direct experimental evidence, any discussion of its specific activities remains speculative.

Unresolved Questions and Promising Avenues for Future Research on this compound

The lack of dedicated research on this compound presents a landscape of unanswered questions and opportunities for future investigation. Key areas that warrant exploration include:

Chemical Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity. X-ray crystallography studies would provide definitive insights into its three-dimensional structure and intermolecular interactions in the solid state.

Biological Screening: A broad-based biological screening of this compound could uncover potential therapeutic applications. Assays for antimicrobial, antifungal, antiviral, and anticancer activities would be a logical starting point, given the known properties of related hydrazide compounds. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, systematic SAR studies would be the next logical step. This would involve the synthesis and testing of a series of analogs with modifications to the fluoro-benzoyl and phenyl rings to understand the key structural features required for activity.

Computational Modeling: In silico studies, such as molecular docking and dynamics simulations, could be employed to predict potential biological targets and to understand the binding modes of this compound with these targets. This could help to prioritize and guide experimental investigations.

Broader Implications of this compound Research for Chemical Biology and Drug Discovery

While research on this compound is currently nascent, its potential investigation holds broader implications for the fields of chemical biology and drug discovery. The study of this and other structurally related fluorinated hydrazides could contribute to a deeper understanding of how fluorine substitution influences molecular recognition and biological function.

The exploration of novel chemical scaffolds like this compound is fundamental to the discovery of new lead compounds for drug development. Even if this specific compound does not prove to be a clinical candidate, the knowledge gained from its synthesis and biological evaluation could inform the design of future therapeutic agents with improved efficacy and safety profiles. The hydrazide moiety is a versatile functional group that can participate in various hydrogen bonding interactions, making it an attractive feature in the design of enzyme inhibitors and other targeted therapies.

In essence, the study of this compound represents a small but potentially significant piece in the larger puzzle of discovering and developing new molecules with therapeutic value. Its investigation would not only fill a gap in the current scientific literature but also contribute to the foundational knowledge that underpins modern drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N'-phenylbenzohydrazide, and how can reaction conditions be optimized for yield improvement?

- Methodology : Traditional synthesis involves hydrazine or carbazide derivatives reacting with pre-activated carboxylic acid functionalities. Optimization parameters include solvent polarity (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios of reagents. Acid activation via in situ generation of reactive intermediates (e.g., acyl chlorides) improves coupling efficiency . For advanced optimization, polylithiation strategies using organometallic reagents (e.g., methyllithium) under inert atmospheres enhance regioselectivity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on aromatic protons (δ 7.2–8.1 ppm) and hydrazide N–H signals (δ 9.5–10.2 ppm). Fluorine coupling patterns (e.g., para-substitution) are resolved via ¹⁹F NMR .

- X-ray crystallography : SHELX software refines crystal structures, revealing planarity of the benzohydrazide core and fluorine’s impact on intermolecular hydrogen bonding (e.g., C=O⋯H–N distances of 2.8–3.1 Å) .

Q. What electrochemical parameters are critical in analyzing the redox behavior of this compound, and how are they experimentally determined?

- Methodology : Cyclic voltammetry (CV) in acetonitrile or aqueous ethanol (scan rates: 50–500 mV/s) measures:

- E₁/₂ : Midpoint potential (e.g., 402 mV vs. Ag/AgCl) reflects electron-withdrawing effects of the fluorine substituent .

- ΔEp : Peak separation (>60 mV) indicates quasi-reversible electron transfer, influenced by solution resistance and diffusion coefficients .

- Diffusion control : Linear plots of anodic current (iₐ) vs. √v confirm mass transport limitations .

Advanced Research Questions

Q. How do electron-withdrawing substituents like fluorine affect the redox potential and charge transfer mechanisms in this compound derivatives?

- Methodology : Comparative CV studies show fluorine increases E₁/₂ by 15–20 mV relative to non-fluorinated analogs due to destabilization of the oxidized state. Density Functional Theory (DFT) calculations correlate ELUMO energies (-1.8 eV) with redox activity, confirming fluorine’s inductive effects on charge delocalization .

Q. What methodological approaches resolve contradictions in diffusion-controlled vs. adsorption-controlled electrochemical mechanisms for benzohydrazide derivatives?

- Methodology :

- Diffusion control : Validate via iₐ ∝ √v linearity and chronoamperometry-derived diffusion coefficients (D ≈ 10⁻⁶ cm²/s) .

- Adsorption artifacts : Electrochemical impedance spectroscopy (EIS) quantifies double-layer capacitance (Cdl < 20 µF/cm²) to rule out surface adsorption .

Q. How can computational docking studies guide the design of this compound analogs with enhanced tyrosinase inhibitory activity?

- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses in tyrosinase’s active site. Fluorine’s electronegativity enhances hydrogen bonding with His263 (ΔG = -8.2 kcal/mol), while benzohydrazide’s planar structure aligns with hydrophobic pockets. Validate predictions via IC₅₀ assays (e.g., 10.5 µM for 2-fluoro derivatives vs. 44.6 µM for kojic acid) .

Q. What experimental and theoretical methods validate the corrosion inhibition mechanisms of metal complexes derived from this compound?

- Methodology :

- Electrochemical : Polarization curves show anodic inhibition (>85% efficiency at 1 mM) with Tafel slope shifts (βₐ = 120 mV/dec) .

- Computational : DFT-derived parameters (EHOMO = -5.2 eV, ELUMO = -1.6 eV) correlate with adsorption energies on metal surfaces (e.g., iron) .

Q. How do solvent polarity and protonation states influence the electrochemical behavior of this compound in different media?

- Methodology : CV in aprotic solvents (e.g., CH₃CN) shows reversible Fc/Fc⁺ couples (ΔEp = 70 mV), while aqueous ethanol induces protonation-dependent irreversibility (ΔEp > 100 mV). Solvent resistance (Rₛ) corrections via IR compensation reconcile discrepancies in peak potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.